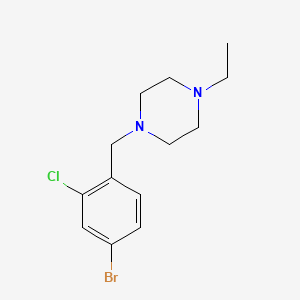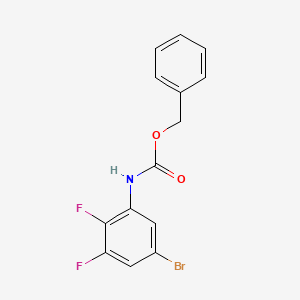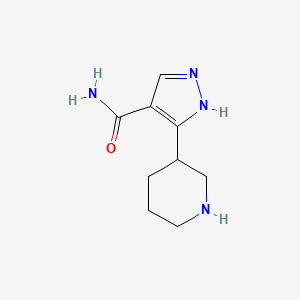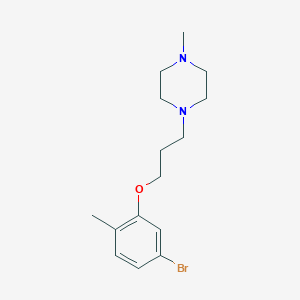
5-fluoro-1,3-dimethyl-4,6-dinitro-2,3-dihydro-1H-1,3-benzodiazol-2-one
Vue d'ensemble
Description
5-Fluoro-1,3-dimethyl-4,6-dinitro-2,3-dihydro-1H-1,3-benzodiazol-2-one (FDDB), also known as 5-fluoro-2,3-dihydro-1,3-benzodiazole-2-one, is a highly reactive, nitrogen-containing compound that has recently become of interest to scientists due to its potential applications in various areas of research. FDDB is a small molecule that is easily synthesized and has been found to possess several interesting properties, such as its ability to act as an intermediate for the synthesis of other compounds, its ability to act as a ligand for metal complexes, and its potential use as a catalyst in organic synthesis. FDDB has been investigated for its potential application in medicinal chemistry, chemical biology, and biochemistry.
Applications De Recherche Scientifique
Chemical Synthesis and Modifications
5-Fluoro-1,3-dimethyl-4,6-dinitro-2,3-dihydro-1H-1,3-benzodiazol-2-one has been utilized in chemical synthesis, particularly in the fluorination of polycyclic aromatic hydrocarbons (PAHs). Laali et al. (1998) explored the use of N-fluoro-2,4-dinitroimidazole, a related fluorinating agent, for the direct one-pot fluorination of several classes of PAHs. This method provided a straightforward approach to access various fluorinated polynuclear aromatics, avoiding multi-step operations or the use of toxic or costly reagents (Laali, Tanaka, Forohar, Cheng, & Fetzer, 1998).
Antitumor Properties and Drug Delivery
The benzothiazole structure, to which 5-fluoro-1,3-dimethyl-4,6-dinitro-2,3-dihydro-1H-1,3-benzodiazol-2-one is related, is significant in medicinal chemistry. Breen et al. (2019) noted the outstanding anticancer activity of 5‐fluoro‐2‐(3,4‐dimethoxyphenyl) benzothiazole in breast and colorectal carcinoma cell lines. The study highlighted the use of apoferritin (AFt) protein cage as a drug delivery vehicle for such compounds, overcoming their poor water solubility (Breen, Wells, Turyanska, & Bradshaw, 2019).
Photophysical Characterization
In photophysical studies, related fluorophores have been synthesized and characterized. Ghosh et al. (2013) synthesized novel fluorophores like 6,7-dimethoxy-9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one (DMTCO) from methoxy derivatives of similar compounds. These fluorophores are sensitive to solvent polarity, especially in their excited state, demonstrating potential in fluorescence-based applications (Ghosh, Mitra, Saha, & Basu, 2013).
Fluorescent and Colorimetric Sensors
Compounds related to 5-fluoro-1,3-dimethyl-4,6-dinitro-2,3-dihydro-1H-1,3-benzodiazol-2-one have been used in developing colorimetric and fluorescent sensors. Wu et al. (2016) designed 2,1,3-benzothiadiazole derivatives as sensors for fluoride ion, demonstrating high sensitivity and selectivity by inhibiting excited-state intramolecular proton transfer processes (Wu, Lai, Li, Lu, Leng, Shen, & Wang, 2016).
Electrochemical Studies
In electrochemical research, compounds with similar structures have been synthesized for various applications. Pero et al. (1977) conducted studies on fluorohydroxyacetone and its esters, highlighting the significance of fluorinated compounds in exploring chemical structure and biological activity relationships (Pero, Babiarz-Tracy, & Fondy, 1977).
Antimicrobial Applications
Fluorinated benzothiazole derivatives have shown promise in antimicrobial applications. Desai et al. (2013) synthesized new 5-arylidene derivatives bearing a fluorine atom, which displayed potent antimicrobial activity against various bacteria and fungi (Desai, Rajpara, & Joshi, 2013).
Mécanisme D'action
Target of Action
It’s worth noting that similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
Similar indole derivatives have been reported to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . This suggests that the compound might interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
Given the broad range of biological activities associated with similar indole derivatives , it’s likely that this compound affects multiple biochemical pathways, leading to diverse downstream effects.
Result of Action
Similar indole derivatives have been reported to exhibit a range of biological activities , suggesting that this compound might have similar effects at the molecular and cellular levels.
Propriétés
IUPAC Name |
5-fluoro-1,3-dimethyl-4,6-dinitrobenzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN4O5/c1-11-5-3-4(13(16)17)6(10)8(14(18)19)7(5)12(2)9(11)15/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOALPRNJEBLOPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C(=C2N(C1=O)C)[N+](=O)[O-])F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-1,3-dimethyl-4,6-dinitro-2,3-dihydro-1H-1,3-benzodiazol-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



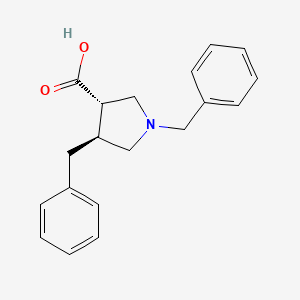


![8-(Azidomethyl)pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-8-ol](/img/structure/B1528986.png)

